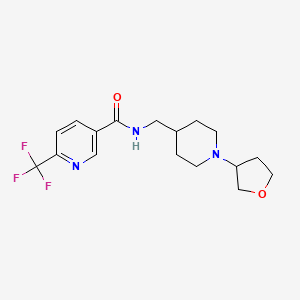

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound that can be associated with spirocyclic piperidines, which are related to biologically active molecules. The compound is derived from nicotinamide, a precursor in the biosynthesis of nicotinamide adenine nucleotides, and is structurally related to various nicotinic acid derivatives. These derivatives are of interest due to their potential biological activities and their role in heterocyclic chemistry .

Synthesis Analysis

The synthesis of related spirocyclic piperidines has been demonstrated through the treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride, which induces an intramolecular nucleophilic attack to form the spirocyclic dihydropyridines. These intermediates can then be converted into spirocyclic piperidines . Although the exact synthesis of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is not detailed, the methodologies applied in the synthesis of related compounds provide a potential pathway for its production.

Molecular Structure Analysis

The molecular structure of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is likely to feature a spirocyclic framework based on the related compounds mentioned in the literature. The presence of a trifluoromethyl group and a tetrahydrofuran moiety suggests that the compound may exhibit unique electronic and steric properties that could influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involving nicotinamide derivatives typically include transformations that lead to the formation of various heterocyclic structures. For instance, nicotinamide can be metabolized in plants to form different conjugates such as trigonelline and nicotinic acid glucoside . In synthetic chemistry, nicotinamide derivatives can undergo reactions to form spin-labeled compounds and other heterocyclic structures, which are useful in studying biological systems . The reactivity of the compound would likely be influenced by the presence of the piperidine and tetrahydrofuran rings, as well as the trifluoromethyl group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide are not provided, related nicotinamide derivatives exhibit properties that are significant for their biological activity and their utility in chemical synthesis. The presence of the trifluoromethyl group is known to impart increased lipophilicity and metabolic stability to compounds. The tetrahydrofuran and piperidine rings could affect the compound's solubility and potential to form hydrogen bonds, which are important factors in drug design .

Applications De Recherche Scientifique

Discovery and Inhibition of NNMT

Bisubstrate Inhibitors of NNMT : The discovery of potent bisubstrate NNMT inhibitors has been significant for exploring the enzyme's role in human diseases. These inhibitors, such as MS2734, have been characterized through biochemical, biophysical, kinetic, and structural studies, providing a foundation for developing more selective NNMT inhibitors (Babault et al., 2018).

Efficient Assay for NNMT Characterization : The development of a new NNMT activity assay employing ultra-high-performance hydrophilic interaction chromatography has facilitated the rapid analysis of reaction products. This assay has proven useful for investigating the methylation of a range of pyridine-based substrates and identifying small molecule inhibitors (van Haren et al., 2016).

Role of NNMT in Disease and Metabolism

NNMT in Cancer and Metabolic Regulation : NNMT overexpression in various cancers has been linked to tumorigenesis through the depletion of methyl units and alterations in the epigenetic landscape of cancer cells. This has highlighted NNMT as a potential target for therapeutic intervention (Ulanovskaya et al., 2013).

NNMT and Hepatic Nutrient Metabolism : Research has shown that NNMT regulates hepatic glucose and cholesterol metabolism, with its activity correlating with metabolic parameters in mice and humans. This suggests that NNMT could be a target for metabolic disease therapy (Hong et al., 2015).

Structural Insights and Inhibitor Design

Crystal Structure of NNMT with Inhibitors : The crystal structure of human NNMT in complex with small-molecule inhibitors has provided insights into substrate and cofactor binding sites, offering a structural basis for designing more effective NNMT inhibitors (Peng et al., 2011).

Inhibition of Mild Steel Corrosion : While not directly related to biomedical research, studies on the inhibition of mild steel corrosion by nicotinamide and its derivatives offer an example of the diverse applications of nicotinamide-based compounds. These studies explore the potential of such compounds in industrial applications (Jeeva et al., 2017).

Mécanisme D'action

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

The specific mode of action would depend on the exact structure of the compound and its target. Piperidine derivatives can interact with a variety of targets, leading to different biological effects .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can influence a variety of biochemical pathways due to their diverse targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives can have varied pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Piperidine derivatives can have a range of effects, from anticancer to antiviral activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific environmental influences would depend on the chemical properties of the compound .

Propriétés

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3N3O2/c18-17(19,20)15-2-1-13(10-21-15)16(24)22-9-12-3-6-23(7-4-12)14-5-8-25-11-14/h1-2,10,12,14H,3-9,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQWRZJZUNBZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)

![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)

![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)